molecular formula C15H22FN3O B2696911 3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1305606-61-4

3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B2696911
CAS No.: 1305606-61-4
M. Wt: 279.359
InChI Key: VDQFHRGHZOAKPO-UHFFFAOYSA-N
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Description

3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous for large-scale production due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the target and the context. The pathways involved in its action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
  • 1-(4-Fluorophenyl)piperazin-1-yl]methanone

Uniqueness

3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is unique due to its specific structural features, such as the presence of the 2-fluorophenyl group and the piperazine ring. These features contribute to its distinct biological activity and potential therapeutic applications .

Properties

IUPAC Name

3-amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O/c1-15(2,11-17)14(20)19-9-7-18(8-10-19)13-6-4-3-5-12(13)16/h3-6H,7-11,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQFHRGHZOAKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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